Compound Description: FN-1501 is a potent inhibitor of FLT3 and CDK kinases. It exhibits antiproliferative activity against MV4-11 cells and shows promising efficacy in preclinical models of acute myeloid leukemia (AML).
Compound Description: SR141716A is a selective and potent antagonist of the cannabinoid CB1 receptor. It has been shown to act as an inverse agonist at CB1 receptors, producing opposite effects to cannabinoid agonists.
Compound Description: SR147778 is a highly potent and selective antagonist for the CB1 receptor. Preclinical studies have demonstrated its ability to antagonize various pharmacological effects induced by cannabinoid agonists, including hypothermia, analgesia, and changes in gastrointestinal transit.
Compound Description: AT7519 is a novel cyclin-dependent kinase (CDK) inhibitor identified through fragment-based X-ray crystallography and structure-based drug design. It exhibits potent inhibitory activity against CDK2 and has shown promise as a potential anticancer agent in clinical trials.
Compound Description: This fluoropyrazole ribonucleoside exhibits significant antiviral activity against influenza in vitro. Its structural similarity to the antiviral drug ribavirin has prompted investigations into its mechanism of action.
Compound Description: VCHSR is a neutral antagonist at the CB1 receptor, meaning it blocks the receptor's activity without producing any effects on its own. It is structurally similar to SR141716A but lacks hydrogen bonding potential at a specific position (C3).
Compound Description: Pym-5 is a 1H-pyrazole-3-carboxamide derivative that exhibits significant anticancer activity, particularly against DNA. It binds strongly to DNA, affecting its conformation and potentially triggering DNA cleavage.
Compound Description: [18F]NIDA-42033 is a radiolabeled compound developed for positron emission tomography (PET) imaging of CB1 cannabinoid receptors in the brain. Its synthesis involves incorporating a radioactive fluorine atom into the pyrazole ring.
Compound Description: MK-5596 is a novel inverse agonist of the cannabinoid-1 receptor (CB1R), investigated for its potential in treating obesity. Preclinical studies have demonstrated its ability to reduce body weight and food intake in diet-induced obese rat models, suggesting a CB1R-mediated mechanism of action.
Compound Description: This compound is a potential peripheral cannabinoid-1 receptor (CB1R) inverse agonist designed for treating obesity and metabolic syndrome. Its design aims to restrict its action to peripheral tissues, reducing the risk of central nervous system side effects associated with some CB1R antagonists.
Compound Description: This entry refers to a series of hydrates of a specific pyrazole derivative. These hydrates are investigated for their potential as cannabinoid receptor modulators.
Compound Description: This series of compounds was designed as potential succinate dehydrogenase inhibitors (SDHIs). Some of these derivatives exhibit excellent antifungal activity against various phytopathogenic fungi, suggesting their potential as fungicides.
Compound Description: This series of compounds exhibits potent inhibitory activity against human carbonic anhydrase (CA) isoforms, particularly tumor-associated CAs IX and XII. Their selectivity towards tumor-associated CAs makes them interesting leads for developing new anticancer strategies.
1-Methyl-1H-pyrazole-5-carboxamide Derivatives
Compound Description: Initially synthesized as inhibitors of the parasitic nematode Haemonchus contortus, these compounds showed potent but unexpected acute toxicity in mice, likely due to mitochondrial respiration inhibition.
Compound Description: This series, designed as Nitrofurantoin® analogs, features a 1H-pyrazole-4-carboxamide core with furan and pyrazole scaffolds. Their antibacterial activity against Gram-positive and Gram-negative bacteria was evaluated.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.